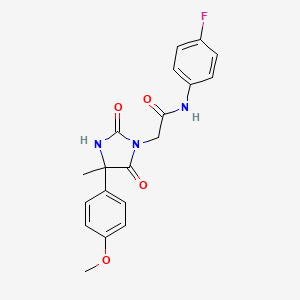

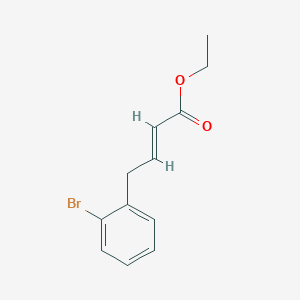

![molecular formula C7H5F3IN3O B2928046 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one CAS No. 2092812-51-4](/img/structure/B2928046.png)

2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one” is a chemical compound with the CAS Number: 2092812-51-4 . It has a molecular weight of 331.04 . The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .It is stored at room temperature . More specific physical and chemical properties are not available in the literature I have access to.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Regioselective Synthesis and Fluorination : The use of fluorinated alcohols such as trifluoroethanol (TFE) enhances regioselectivity in pyrazole formation from 1,3-diketone with methylhydrazine. This method has been applied to prepare new fluorinated pyrazoles, further utilized in synthesizing fluorinated analogs of Tebufenpyrad with significant acaricidal activity (Fustero et al., 2008).

Cycloaddition Reactions : 2,2,2-Trifluorodiazoethane forms cyclopropanes when photolyzed with suitable olefins, demonstrating a typical 1,3-dipolar addition that yields Δ1-pyrazolines. This highlights the utility of trifluoro components in cycloaddition reactions and the generation of functionalized heterocycles (Atherton & Fields, 1968).

Potential Biological Activities

- Design and Synthesis of Antibacterial Agents : Novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives have been synthesized and evaluated for their antibacterial activity. This synthesis pathway involves several steps, including O-alkylation and protection-deprotection strategies, highlighting the compound's role in developing new antibacterial agents (Prasad, 2021).

Fluorous Chemistry and Solubility Enhancement

- Building Blocks for Fluorous Chemistry : The synthesis of highly fluorinated building blocks, like HFPO trimer-based alkyl triflate, showcases the application of fluorinated compounds in fluorous chemistry, which can lead to the development of fluorous ionic liquids or intermediates for fluorous carbenes. This underlines the versatility of fluorinated compounds in enhancing solubility and reactivity in various organic synthesis contexts (Kysilka et al., 2008).

properties

IUPAC Name |

2,2,2-trifluoro-1-(7-iodo-2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN3O/c8-7(9,10)6(15)13-1-2-14-5(13)4(11)3-12-14/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRPNIFWAQCUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)I)N1C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2927963.png)

![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)

![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2927982.png)

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)